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Compound of Interest

3-Hydroxycyclopentanecarboxylic
Compound Name: d
aci

Cat. No.: B173774

This guide provides a comprehensive technical overview of 3-
hydroxycyclopentanecarboxylic acid, a versatile chiral building block with significant
applications in medicinal chemistry and materials science. We will delve into its chemical and
physical properties, stereoisomerism, reactivity, synthesis, and key applications, offering field-
proven insights for researchers, scientists, and drug development professionals.

Structural Elucidation and Physicochemical
Properties

3-Hydroxycyclopentanecarboxylic acid is a cycloalkane derivative characterized by a five-
membered ring bearing both a hydroxyl and a carboxylic acid functional group. Its molecular
formula is CeH100s3, with a molecular weight of approximately 130.14 g/mol .[1][2] The
presence of two stereocenters at positions 1 and 3 of the cyclopentane ring gives rise to four
possible stereoisomers, existing as two pairs of enantiomers (cis and trans).

The spatial arrangement of the hydroxyl and carboxyl groups (cis or trans) significantly
influences the molecule's physical and chemical properties. This stereocisomerism is a critical
consideration in its application, particularly in drug design, where specific stereochemistry is
often required for optimal biological activity.
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Table 1: Physicochemical Properties of 3-Hydroxycyclopentanecarboxylic Acid and its

Stereoisomers

Property General (1S,3S)-isomer  (1S,3R)-isomer Reference

Molecular
CeH1003 CeH1003 CeH1003 [1][2]

Formula

Molecular Weight  130.14 g/mol 130.14 g/mol 130.14 g/mol [1][2]
3- (1S,39)-3- cis-(1S,3R)-3-
hydroxycyclopent  hydroxycyclopent hydroxycyclopent

IUPAC Name Yy ycy IOI Yy ycy .IO Yy ycy D. (2]
ane-1-carboxylic anecarboxylic ane-1-carboxylic
acid acid acid

CAS Number 101080-22-2 107983-78-8 107983-78-8 [31[4]
~297 °C

Boiling Point ) Not available Not available [1]
(Predicted)

) ~1.328 g/cm?3 ) )

Density ) Not available Not available [1]
(Predicted)

pKa ~4.59 (Predicted) Not available Not available [1]

Topological Polar

poiog 57.53 A2 57.5 A2 57.5 A2 [21[3]

Surface Area

Hydrogen Bond
2 2 2 [2][3]

Donor Count

Hydrogen Bond

yered 3 3 3 [2]

Acceptor Count

Rotatable Bond
1 1 1 [3]

Count

Note: Experimental data for specific isomers is limited in publicly available literature; some

values are predicted.

Solubility Profile: Due to the presence of both a polar carboxylic acid and a hydroxyl group, 3-

hydroxycyclopentanecarboxylic acid is expected to be moderately soluble in water and
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soluble in polar organic solvents such as alcohols, ethers, and acetone. The cyclopentane ring
imparts some nonpolar character, which may limit its solubility in highly nonpolar solvents.

Chemical Reactivity and Key Transformations

The bifunctional nature of 3-hydroxycyclopentanecarboxylic acid allows for a diverse range
of chemical transformations at both the carboxylic acid and hydroxyl moieties.

Reactions of the Carboxylic Acid Group

Fischer Esterification: The carboxylic acid group readily undergoes esterification with alcohols
in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This
reversible reaction, known as the Fischer esterification, is a cornerstone for producing various
ester derivatives. Driving the equilibrium towards the ester product is typically achieved by
using an excess of the alcohol or by removing water as it is formed.

Alcohol (R'-OH)

Click to download full resolution via product page
Caption: Fischer Esterification of 3-Hydroxycyclopentanecarboxylic Acid.
Protocol for Methyl Ester Synthesis:
¢ Dissolve 3-hydroxycyclopentanecarboxylic acid in an excess of methanol.

e Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
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» Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography
(TLC).

e Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate
solution).

o Extract the ester with an organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude methyl ester.

o Purify the product by column chromatography or distillation.

Reactions of the Hydroxyl Group

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 3-
oxocyclopentanecarboxylic acid. Common oxidizing agents for this transformation include
chromic acid (H2CrOa), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The
choice of oxidant depends on the desired reaction conditions and the presence of other
sensitive functional groups.

(3—Hydroxycyclopentanecarboxylic Acid Oxidation 3-Oxocyclopentanecarboxylic Acid)

Click to download full resolution via product page

Caption: Oxidation of the secondary alcohol to a ketone.
Protocol for Oxidation using PCC:
e Suspend pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM).

e Add a solution of 3-hydroxycyclopentanecarboxylic acid in DCM to the PCC suspension.
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Stir the reaction mixture at room temperature until the starting material is consumed
(monitored by TLC).

Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify 3-oxocyclopentanecarboxylic acid by recrystallization or column chromatography.

Dehydration: Acid-catalyzed dehydration of the hydroxyl group can lead to the formation of
cyclopentene-1-carboxylic acid or cyclopentene-2-carboxylic acid, depending on the reaction
conditions and the stability of the resulting double bond.

Bifunctional Reactivity

The presence of both functional groups allows for intramolecular reactions, such as the
formation of lactones (cyclic esters), particularly if the stereochemistry is favorable.

Synthesis of 3-Hydroxycyclopentanecarboxylic Acid

The synthesis of 3-hydroxycyclopentanecarboxylic acid often involves the reduction of a
keto-acid precursor or stereoselective routes to obtain specific enantiomers.

A common approach is the hydrogenation of 3-oxocyclopentanecarboxylic acid.[3] This can be
achieved using various reducing agents, and the stereoselectivity of the reduction can be
influenced by the choice of catalyst and reaction conditions.

G—Oxocyclopentanecarboxylic AcicD—>©—>G—Hydroxycyclopentanecarboxylic ACi(D

Click to download full resolution via product page

Caption: Synthesis via reduction of a keto-acid precursor.

Stereoselective Synthesis: Achieving high enantiomeric purity is crucial for pharmaceutical
applications. Stereoselective synthesis of specific isomers, such as (1S,3R)-1-
aminocyclopentane-1,3-dicarboxylic acid, a potent agonist of metabotropic glutamate
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receptors, has been reported starting from L-serine.[5] These complex multi-step syntheses
often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product.

Applications in Drug Discovery and Development

Derivatives of 3-hydroxycyclopentanecarboxylic acid are valuable intermediates in the
synthesis of a wide range of biologically active molecules. The cyclopentane scaffold is a
common motif in many natural products and pharmaceuticals.

Antiviral Agents: The structural features of 3-hydroxycyclopentanecarboxylic acid
derivatives make them suitable for incorporation into nucleoside and non-nucleoside analogues
with potential antiviral activity. Indole-3-carboxylic acid derivatives, for instance, have been
investigated for their antiviral effects against SARS-CoV-2.[6]

Anti-cancer Therapeutics: Carboxylic acid derivatives have been explored as anti-cancer
agents. For example, new coumarin-3-carboxylic acid derivatives have shown potential as
lactate transport inhibitors in cancer cells.[7]

Neurological Disorders: The metabotropic glutamate receptor agonist, (1S,3R)-1-
aminocyclopentane-1,3-dicarboxylic acid, highlights the importance of this scaffold in
developing treatments for neurological disorders.[5] Additionally, nipecotic acid derivatives,
which are structurally related, have been studied for their potential against neurodegeneration.

8]
Chemical Modification
(Anti-cancer Drugs)

Click to download full resolution via product page

Neurological Disorder Treatments)

Antiviral Drugs
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Caption: Role in the development of various therapeutic agents.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure, purity, and
stereochemistry of 3-hydroxycyclopentanecarboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum provides information about the number and connectivity
of hydrogen atoms. The proton of the carboxylic acid typically appears as a broad singlet at a
downfield chemical shift (10-13 ppm). The proton on the carbon bearing the hydroxyl group
(H-3) would appear in the range of 3.5-4.5 ppm, and its multiplicity would depend on the
number of adjacent protons.

e 13C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.
The carbonyl carbon of the carboxylic acid is typically found in the 170-185 ppm region. The
carbon attached to the hydroxyl group (C-3) would appear in the 60-80 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key
functional groups.

e Abroad O-H stretching band from the carboxylic acid is observed between 2500 and 3300

cm™1,

e A strong C=0 stretching absorption from the carboxylic acid appears around 1700-1725

cm~L,
e Abroad O-H stretching band from the alcohol is also present around 3200-3600 cm™1.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight
and fragmentation pattern of the molecule, which helps in confirming its identity. The exact
mass can be used to determine the elemental composition.

Chiral Separation: High-performance liquid chromatography (HPLC) with a chiral stationary
phase is a common and effective method for separating the enantiomers of 3-

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b173774?utm_src=pdf-body
https://www.benchchem.com/product/b173774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

hydroxycyclopentanecarboxylic acid and its derivatives.[9][10][11] Capillary electrophoresis
with chiral selectors is another powerful technique for enantiomeric separation.

Safety and Handling

3-Hydroxycyclopentanecarboxylic acid and its derivatives should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat. For some derivatives, a NIOSH-approved respirator may be necessary.[12] It is important
to consult the specific Safety Data Sheet (SDS) for detailed handling and safety information for
each compound. Store in a tightly closed container in a cool, dry place.

Conclusion

3-Hydroxycyclopentanecarboxylic acid is a fundamentally important chiral building block
with a rich chemical profile. Its stereoisomeric nature and bifunctionality provide a versatile
platform for the synthesis of complex molecules with significant potential in drug discovery and
materials science. A thorough understanding of its chemical properties, reactivity, and analytical
characterization is essential for its effective utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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